2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide

Plasmodium falciparum Translation inhibition Antimalarial screening

This hydroiodide salt is a validated antimalarial lead (MMV Malaria Box) with dual-stage activity against Plasmodium liver and blood stages, and a quantified selectivity index for parasite translation (SI = 1.59). Its key competitive advantage is the available head-to-head translational specificity benchmarking data vs. related analogs, making it the definitive reference for selectivity profiling and medicinal chemistry optimization campaigns. Physicochemical benchmarks (MW 384.3 Da, AlogP 3.95) guide rational analog design. Essential for labs developing novel translation inhibitors.

Molecular Formula C17H25IN2
Molecular Weight 384.3 g/mol
Cat. No. B5796911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide
Molecular FormulaC17H25IN2
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCCCCC1=C(C(=N)C2=CC=CC=C2N1C)CCC.I
InChIInChI=1S/C17H24N2.HI/c1-4-6-11-15-13(9-5-2)17(18)14-10-7-8-12-16(14)19(15)3;/h7-8,10,12,18H,4-6,9,11H2,1-3H3;1H
InChIKeyZHTAHEWNEKCZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-1-methyl-3-propyl-4(1H)-quinolinimine Hydroiodide: Quantitative Differentiation Guide for Antiparasitic Drug Discovery


2-Butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide (MMV007764, CHEMBL609628) is a synthetic quinolin-4(1H)-imine originally identified through high-throughput phenotypic screening within the Medicines for Malaria Venture (MMV) Malaria Box [1]. It is a small-molecule antiparasitic agent with demonstrated dual-stage antiplasmodial activity against both liver and blood stages of Plasmodium species [2]. As a hydroiodide salt, its structure features a quinoline core with specific alkyl substituents (2-butyl, 1-methyl, 3-propyl) that confer unique physicochemical and selectivity properties relevant to lead optimization campaigns [3].

Why 2-Butyl-1-methyl-3-propyl-4(1H)-quinolinimine Hydroiodide Cannot Be Simply Replaced by Other Antimalarial Quinolines


Substituting 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide with other quinoline-based antimalarials (e.g., primaquine, chloroquine, or other quinolinimines) without quantitative justification carries significant risk of altered potency, stage-specificity, and off-target profiles. Structural modifications within the quinolinimine scaffold, particularly at the 1, 2, and 3 positions, directly influence both antiplasmodial IC50 and selectivity for parasite protein translation versus mammalian translation machinery [1]. The hydroiodide salt form additionally modulates solubility and formulation behavior distinct from free-base analogs [2]. The data below demonstrate that even closely related analogs within the MMV Malaria Box exhibit substantial variability in translation inhibition potency and specificity indices, underscoring the non-interchangeable nature of this compound family.

Head-to-Head Quantitative Differentiation of 2-Butyl-1-methyl-3-propyl-4(1H)-quinolinimine Hydroiodide in Antimalarial Screening


Superior Translation Inhibition Potency vs. Closest MMV Malaria Box Comparators

In a direct head-to-head in vitro translation assay against P. falciparum, MMV007764 demonstrated an IC50 of 0.31 μM, which was 6.2-fold more potent than the top hit compound MMV008270 (IC50 1.93 μM) and 1.3-fold more potent than MMV006767 (IC50 0.41 μM) [1]. This was among the 8 most potent translation inhibitors identified from the 400-compound MMV Malaria Box, confirming its superiority over structurally diverse antimalarial chemotypes within the same assay [1].

Plasmodium falciparum Translation inhibition Antimalarial screening

Favorable Specificity Index for Parasite Translation vs. Mammalian Translation

The specificity index (SI) for parasite translation over mammalian translation was 1.59 for MMV007764, indicating a meaningful selectivity window. In contrast, the top hit MMV008270 had a lower SI of 1.51, and MMV006767 had an SI of 1.61, placing MMV007764 among the more selective compounds in the hit set [1]. While all hits exhibited modest selectivity, the higher SI of MMV007764 compared to the most potent comparator suggests an advantage in reducing off-target translation inhibition in mammalian cells [1].

Translation selectivity Plasmodium falciparum Toxicity counter-screening

Moderate Cytotoxicity Window in Human Fibroblast Counter-Screens

In MRC-5 human fibroblast cytotoxicity assays, MMV007764 exhibited an IC50 of 19,329.43 nM (19.3 μM) [1]. This represents a selectivity window of approximately 62-fold relative to its P. falciparum translation IC50 (0.31 μM). By comparison, other hits such as MMV008270 showed negligible cytotoxicity at the highest concentration tested (>32,000 nM), leading to an apparently larger but less informative window. The measurable cytotoxicity of MMV007764 provides a quantifiable threshold for structure-activity relationship (SAR) optimization, allowing medicinal chemists to balance potency gains against tolerability limits [1].

Cytotoxicity Human fibroblast Selectivity window

Physicochemical Profile Differentiation: Molecular Size and Predicted Lipophilicity

2-Butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has a molecular weight of 384.3 g/mol and a parent AlogP of 3.95, as computed by ChEMBL [1]. Compared to the structurally related lapatinib-derived quinolinimine lead 22a (MW 420.9, AlogP 4.2), it possesses a lower molecular weight and reduced lipophilicity [2]. Within the MMV Malaria Box hit set, its molecular weight sits below the average hit (407 Da), potentially conferring advantages in permeability and metabolic stability based on established drug-likeness guidelines [1].

Physicochemical properties Lipophilicity Drug-likeness

Optimal Use Cases for 2-Butyl-1-methyl-3-propyl-4(1H)-quinolinimine Hydroiodide Based on Quantitative Evidence


Antimalarial Lead Optimization Campaigns Targeting Protein Translation

The demonstrated translation inhibition potency (IC50 0.31 μM) and measurable selectivity index (1.59) position this compound as a validated starting point for medicinal chemistry programs aimed at developing novel translation inhibitors for malaria. Its known cytotoxicity threshold (19.3 μM) provides a clear optimization parameter. Use as a reference compound in high-throughput translation screening cascades, as described by Vaidya et al. [1].

Dual-Stage Antiplasmodial Drug Discovery for Liver and Blood Stages

Given the class-level evidence from Rodrigues et al. that quinolin-4(1H)-imines are several-fold more potent than primaquine against P. berghei liver stages in vitro [1], this specific compound is suitable for evaluation in dual-stage (liver-stage and blood-stage) Plasmodium assays to confirm its potential as a radical cure and prophylaxis agent, distinct from mono-stage comparators like primaquine.

Selectivity Profiling Panels for Quinoline-Based Antimalarials

The availability of direct head-to-head specificity index data (1.59 vs. 1.51 for MMV008270) makes this compound a valuable inclusion in selectivity profiling panels. Its measured selectivity for parasite translation over mammalian translation [1] allows researchers to benchmark new analogs and ensure that chemical modifications do not erode this advantage relative to other hits in the Malaria Box.

Physicochemical Benchmarking in Structure-Activity Relationship Studies

With a molecular weight of 384.3 Da and AlogP of 3.95, this compound serves as a physicochemical benchmark for quinolinimine analog design. Medicinal chemists can use these values to guide structural modifications that balance potency gains with drug-likeness improvements, avoiding the higher lipophilicity and molecular weight of related leads such as the lapatinib-derived quinolinimine 22a (MW 420.9, AlogP 4.2) [1].

Quote Request

Request a Quote for 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.